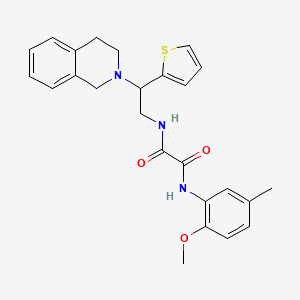

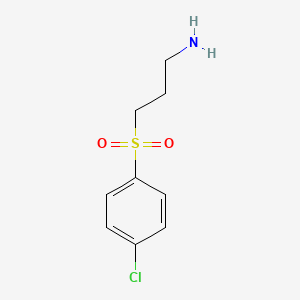

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

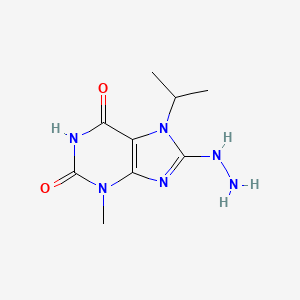

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate is a compound that belongs to the class of organic compounds known as thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Synthesis Analysis

Thiazolidine derivatives, such as this compound, can be synthesized through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, some N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were synthesized from isoniazid and screened as antimycobacterial agents .科学的研究の応用

Aldose Reductase Inhibitors

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate and its derivatives have been evaluated as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). These enzymes are significant in the development of long-term diabetic complications. Various derivatives of this compound exhibited potent inhibitory activity on ALR1 and ALR2, indicating potential use in targeting diabetic complications (Saeed et al., 2014).

Antibacterial Activity

A derivative, 4-(2-imino-5-oxothiazolidin-3-yl)-benzoic acid, synthesized from this compound, demonstrated notable antimicrobial activity against various gram-negative and gram-positive bacteria. This suggests its potential application in the development of new antibacterial agents (Dabholkar & Tripathi, 2011).

Supramolecular Structures

The molecule has been used to study hydrogen-bonded supramolecular structures in dimensions ranging from one to three, providing insights into molecular interactions and the potential for designing novel materials (Portilla et al., 2007).

Glycosidase Inhibitory Activities

Derivatives of this compound showed inhibitory activity towards various glycosidases. This finding is crucial for developing treatments for diseases related to carbohydrate processing in the body (Moreno‐Vargas et al., 2003).

Antileukemic Activity

Compounds related to this compound, specifically ureidothiazole and ureidothiadiazole derivatives, exhibited activity against leukemia in mice, suggesting their potential in cancer therapy (Zee-Cheng & Cheng, 1979).

将来の方向性

Thiazolidine derivatives, such as Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

作用機序

Target of Action

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate is a novel compound that has been synthesized and studied for its anti-cancer activities . The primary targets of this compound are human liver cancer (HepG2) and human breast cancer (MCF-7) cell lines . These cells are the primary targets due to their critical role in the progression of liver and breast cancer.

Mode of Action

It has been observed that the compound exhibits significant cytotoxicity against hepg2 and mcf-7 cells . This suggests that the compound may interact with these cells, leading to cell death and thus inhibiting the progression of cancer.

Biochemical Pathways

The compound’s cytotoxic activity suggests that it may interfere with the cellular processes essential for the survival and proliferation of cancer cells .

Result of Action

The primary result of the action of this compound is its cytotoxic effect on HepG2 and MCF-7 cells . This cytotoxicity is measured using the standard methyl thiazolyl tetrazolium (MTT) method . The compound’s cytotoxic nature against cancer cells suggests its potential as a promising chemotherapeutic agent .

生化学分析

Biochemical Properties

It has been shown to interact with various enzymes, proteins, and other biomolecules in the cell, leading to its cytotoxic effects

Cellular Effects

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate has been found to have significant cytotoxic effects on HepG2 and MCF-7 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The exact cellular processes affected by this compound are still being studied.

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

ethyl 4-[(2-amino-4-oxo-1,3-thiazol-5-yl)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-2-18-12(17)9-5-3-8(4-6-9)7-10-11(16)15-13(14)19-10/h3-6,10H,2,7H2,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQDNVYOYSRAJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647371 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2926808.png)

![4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2926811.png)

![(1R,5S)-8-((2,5-dimethoxyphenyl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2926813.png)

![N-Methyl-N-[2-oxo-2-[(5-propan-2-yl-1,3-thiazol-4-yl)amino]ethyl]prop-2-enamide](/img/structure/B2926814.png)

![4-ethoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2926821.png)

![[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol](/img/structure/B2926822.png)